molecular formula C17H18N2O2S2 B5793449 N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide

N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide

Cat. No. B5793449
M. Wt: 346.5 g/mol
InChI Key: BIQDQRNUHWPBGQ-WYMLVPIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide, also known as PTX-200, is a synthetic compound that has been studied for its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide is not fully understood. However, studies have shown that N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide inhibits the activity of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a role in regulating inflammation and immune response. Inhibition of PDE4 by N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide results in the reduction of inflammation and immune response.
Biochemical and Physiological Effects:
N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide inhibits the activity of PDE4 and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide reduces the production of inflammatory mediators and reduces tumor growth. N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide has also been shown to have anti-oxidant and anti-apoptotic effects.

Advantages and Limitations for Lab Experiments

N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide has several advantages and limitations for lab experiments. One of the advantages is that it has been shown to have anti-inflammatory and anti-cancer properties, which makes it a potential therapeutic agent for various diseases. Another advantage is that it has been synthesized using various methods, which allows for flexibility in its preparation. However, one of the limitations is that the mechanism of action of N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide is not fully understood, which makes it difficult to optimize its use. Another limitation is that N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide has not been extensively studied in clinical trials, which makes it difficult to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide. One direction is to further investigate the mechanism of action of N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide to optimize its use as a therapeutic agent. Another direction is to conduct more preclinical studies to determine the safety and efficacy of N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide in humans. Additionally, studies could be conducted to investigate the potential use of N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide in combination with other therapeutic agents for the treatment of various diseases.

Synthesis Methods

The synthesis of N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide has been reported using various methods. One of the methods reported in the literature involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 1-(1-piperidinyl)carbonyl chloride and 2-thienylboronic acid in the presence of a palladium catalyst to form N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide.

Scientific Research Applications

N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer and inflammation. Studies have shown that N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide has anti-inflammatory and anti-cancer properties. In vitro studies have demonstrated that N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide inhibits the growth of cancer cells and induces apoptosis. In vivo studies have also shown that N-[1-(1-piperidinylcarbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide reduces tumor growth in animal models.

properties

IUPAC Name

N-[(E)-3-oxo-3-piperidin-1-yl-1-thiophen-2-ylprop-1-en-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c20-16(15-7-5-11-23-15)18-14(12-13-6-4-10-22-13)17(21)19-8-2-1-3-9-19/h4-7,10-12H,1-3,8-9H2,(H,18,20)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQDQRNUHWPBGQ-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C(=O)/C(=C\C2=CC=CS2)/NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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